molecular formula C20H18ClN3O3S B4939987 2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE

2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE

Cat. No.: B4939987
M. Wt: 415.9 g/mol
InChI Key: LCVQKFHGHKVWEW-UHFFFAOYSA-N
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Description

2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is a complex organic compound that features a combination of sulfonamide and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods

In an industrial setting, the production of benzamide derivatives, including this compound, can be scaled up using similar synthetic routes. The use of ultrasonic irradiation and solid acid catalysts ensures a high-efficiency process that can be easily adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and benzamide functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-CHLOROPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfonylamino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-18-9-3-1-7-16(18)14-28(26,27)24-19-10-4-2-8-17(19)20(25)23-13-15-6-5-11-22-12-15/h1-12,24H,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVQKFHGHKVWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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